molecular formula C11H16N2O B14496742 1-(1H-Imidazol-1-yl)oct-1-en-3-one CAS No. 64207-88-1

1-(1H-Imidazol-1-yl)oct-1-en-3-one

Cat. No.: B14496742
CAS No.: 64207-88-1
M. Wt: 192.26 g/mol
InChI Key: KURXRYUERAXVDQ-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)oct-1-en-3-one is a compound that features an imidazole ring attached to an octenone chain Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-Imidazol-1-yl)oct-1-en-3-one can be synthesized through various methods. One common approach involves the reaction of imidazole with an appropriate octenone precursor under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, allowing it to react with the octenone. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-1-yl)oct-1-en-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-Imidazol-1-yl)oct-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)oct-1-en-3-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Imidazol-1-yl)propan-2-one
  • 1-(1H-Imidazol-1-yl)butan-2-one
  • 1-(1H-Imidazol-1-yl)pentan-2-one

Uniqueness

1-(1H-Imidazol-1-yl)oct-1-en-3-one is unique due to its longer carbon chain, which can influence its physical and chemical properties. This longer chain can affect its solubility, reactivity, and interaction with biological targets compared to shorter-chain imidazole derivatives .

Properties

CAS No.

64207-88-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-imidazol-1-yloct-1-en-3-one

InChI

InChI=1S/C11H16N2O/c1-2-3-4-5-11(14)6-8-13-9-7-12-10-13/h6-10H,2-5H2,1H3

InChI Key

KURXRYUERAXVDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CN1C=CN=C1

Origin of Product

United States

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